![molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1](/img/structure/B1525904.png)
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromobenzene sulfonyl group could be introduced to the homopiperazine through a reaction with 3-Bromobenzenesulfonyl chloride , a compound that participates in the synthesis of N-sulfonylanthranilic acid derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 . This indicates the presence of a bromobenzene sulfonyl group attached to a 4-methylhomopiperazine.Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, it could undergo electrophilic aromatic substitution, a common reaction type for aromatic compounds . The bromobenzene sulfonyl group could act as an electrophile in these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 333.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- A study by Ghorbani‐Vaghei et al. (2015) demonstrates the solvent-free synthesis of triazines using N-halosulfonamides as efficient catalysts. This method highlights the utility of halosulfonamide derivatives in promoting reactions under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2015).
- Katritzky et al. (2007) developed a synthesis route for o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), indicating the versatility of sulfonyl compounds in creating heterocyclic architectures with potential for various applications (Katritzky et al., 2007).
Biological and Pharmaceutical Applications
- Sirajuddin et al. (2013) synthesized Schiff base compounds of sulfonohydrazide derivatives, demonstrating their bioactivity including antibacterial, antifungal, and DNA binding properties. These findings suggest the potential of sulfonamide-based compounds in the development of new therapeutic agents (Sirajuddin et al., 2013).
- Yadav and Kaushik (2022) reported the synthesis and antibacterial evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the antimicrobial potential of sulfonamide-based triazoles against various bacterial strains (Yadav & Kaushik, 2022).
Environmental and Analytical Chemistry Applications
- An investigation into the catalytic oxidation of contaminants using Fe0 activated peroxymonosulfate process suggested the involvement of Fe(IV), providing insights into the degradation pathways and environmental detoxification potential of sulfonamide compounds (Li et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMOHRXAXAIJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






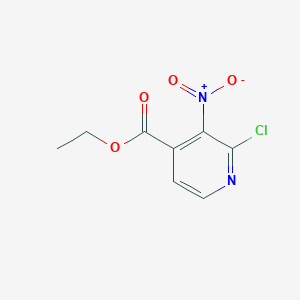
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
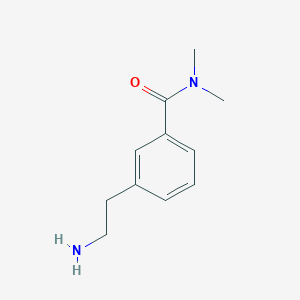
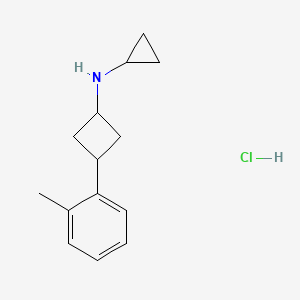
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
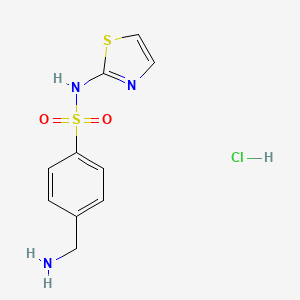

![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
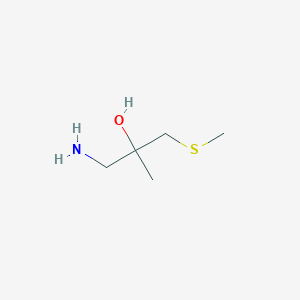
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)